1-Bromo-2-methylnaphthalene is an organic compound with the molecular formula and a molecular weight of approximately 221.093 g/mol. It is characterized by a naphthalene ring system substituted with a bromine atom and a methyl group. This compound appears as a light yellow to brown liquid and has a density of about 1.4 g/cm³. Its boiling point is approximately 300.9 °C at 760 mmHg, while the flash point is around 137.4 °C, indicating its relatively stable nature under standard conditions .
[1] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%
Another research application of 1-Bromo-2-methylnaphthalene involves its use in asymmetric cross-coupling reactions. Scientists have utilized this compound to form non-racemic 2,2'-dimethyl-1,1'-binaphthyl through an asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst. This reaction holds potential for the synthesis of various optically active molecules with specific functionalities. [2]
[2] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%
While specific biological activities of 1-bromo-2-methylnaphthalene are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and anticancer activities. Its halogenated nature may influence its interaction with biological systems, although further research is necessary to elucidate its specific biological effects.
Several methods have been developed for synthesizing 1-bromo-2-methylnaphthalene:
1-Bromo-2-methylnaphthalene serves as an important intermediate in organic synthesis, particularly in:
Research has focused on understanding how 1-bromo-2-methylnaphthalene interacts with other chemical species. For instance:
Several compounds share structural similarities with 1-bromo-2-methylnaphthalene, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Methylnaphthalene | Non-halogenated; used as a precursor | |
1-Bromo-1-methylnaphthalene | Different substitution pattern | |
1-Bromo-3-methylnaphthalene | Exhibits different reactivity | |
1-Chloro-2-methylnaphthalene | Chlorinated variant; differing properties |
These comparisons highlight the unique bromination position on the naphthalene ring in 1-bromo-2-methylnaphthalene, influencing its reactivity and applications compared to similar compounds.
Irritant